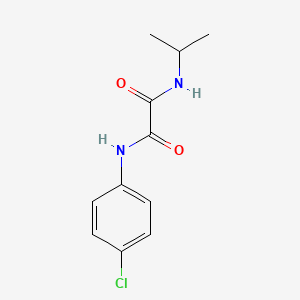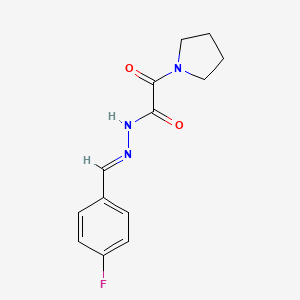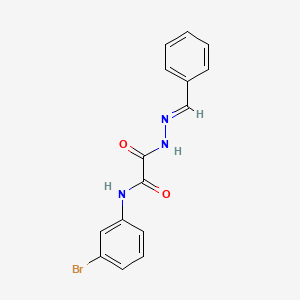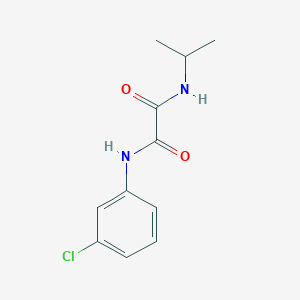![molecular formula C13H17N3O2S B3848426 N-cyclohexyl-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide](/img/structure/B3848426.png)
N-cyclohexyl-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Overview
Description
N-cyclohexyl-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide is an organic compound that belongs to the class of oxamides Oxamides are diamides derived from oxalic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of N-cyclohexyl-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between cyclohexylamine and thiophene-2-carbaldehyde in the presence of an oxamide precursor. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-cyclohexyl-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclohexyl-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules. In biology, it has potential applications as an antimicrobial agent due to its ability to interact with bacterial cell membranes. In medicine, it is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents. In industry, it is used as a stabilizer for nitrocellulose preparations and as a burn rate suppressant in rocket propellants .
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiophene ring and cyclohexyl group contribute to its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-cyclohexyl-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide can be compared with other similar compounds, such as N,N’-bis(2-cyclohexylethyl)naphtho[2,3-b:6,7-b’]dithiophene diimides and N-cyclohexyl-N’-decylurea. These compounds share structural similarities, such as the presence of cyclohexyl groups, but differ in their specific functional groups and overall molecular structure.
Properties
IUPAC Name |
N-cyclohexyl-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-12(15-10-5-2-1-3-6-10)13(18)16-14-9-11-7-4-8-19-11/h4,7-10H,1-3,5-6H2,(H,15,17)(H,16,18)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGAYCOHSCXHAI-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)C(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B3848349.png)

![N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B3848360.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848375.png)
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848395.png)

![N'-tert-butyl-N-[(2,4-dichlorophenyl)methyl]oxamide](/img/structure/B3848411.png)

![2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3848423.png)
![N-[(4-chlorophenyl)methyl]-N'-cyclohexyloxamide](/img/structure/B3848433.png)


![2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B3848460.png)
![N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848468.png)
